molecular formula C10H11ClN4 B11799755 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine

Cat. No.: B11799755
M. Wt: 222.67 g/mol
InChI Key: GKBQGKRSQIUJMZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a methyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with 1,3-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.

    Coupling reactions: It can form bonds with other aromatic or heteroaromatic compounds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the pyrazole or pyrimidine rings.

Scientific Research Applications

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylpyrimidine: Lacks the pyrazolyl group, making it less versatile in certain applications.

    1,3-Dimethyl-1H-pyrazole: Lacks the pyrimidine ring, limiting its use in medicinal chemistry.

    6-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrimidine: Similar structure but without the chloro group, affecting its reactivity and applications.

Uniqueness

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine is unique due to the combination of its chloro, methyl, and pyrazolyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

4-chloro-6-(1,3-dimethylpyrazol-4-yl)-2-methylpyrimidine

InChI

InChI=1S/C10H11ClN4/c1-6-8(5-15(3)14-6)9-4-10(11)13-7(2)12-9/h4-5H,1-3H3

InChI Key

GKBQGKRSQIUJMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)C)Cl)C

Origin of Product

United States

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